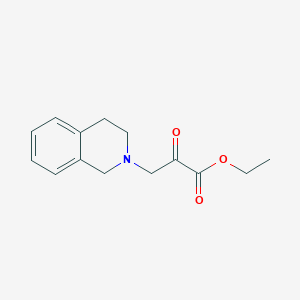![molecular formula C12H8O6 B11864445 8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione CAS No. 73232-16-3](/img/structure/B11864445.png)
8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is a complex organic compound belonging to the class of dioxolo isochromenes. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isochromene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione typically begins with the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid. This reaction is followed by the use of oxalyl chloride to form the intermediate 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The final step involves an aldol condensation with aromatic aldehydes to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has shown potential cytotoxic activity against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione involves its interaction with molecular targets in biological systems. It has been observed to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cellular pathways that regulate cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Acetyl-5-ethyl(1,3)dioxolo(4,5-g)quinolin-8(5H)-one
- 6,7-dihydro[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 5-isopropyl-6-(methylthio)-8-phenyl-1,3-dioxolo(4,5-g)quinazolin-5-ium iodide
Uniqueness
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential cytotoxic activity make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
73232-16-3 |
|---|---|
Molekularformel |
C12H8O6 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
8-acetyl-8H-[1,3]dioxolo[4,5-g]isochromene-5,7-dione |
InChI |
InChI=1S/C12H8O6/c1-5(13)10-6-2-8-9(17-4-16-8)3-7(6)11(14)18-12(10)15/h2-3,10H,4H2,1H3 |
InChI-Schlüssel |
XXYJJOBEDVKTHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C2=CC3=C(C=C2C(=O)OC1=O)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


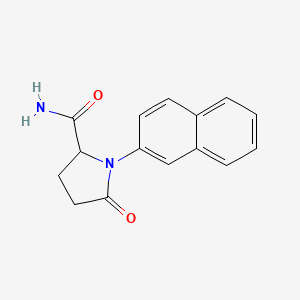


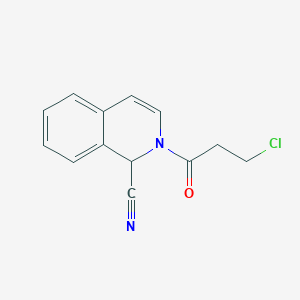

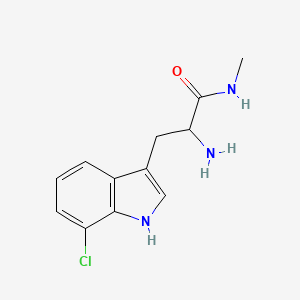
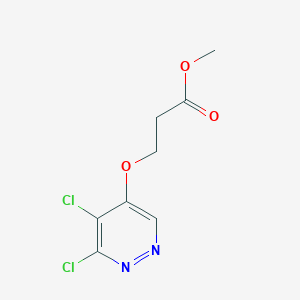
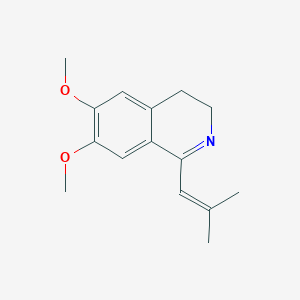
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)

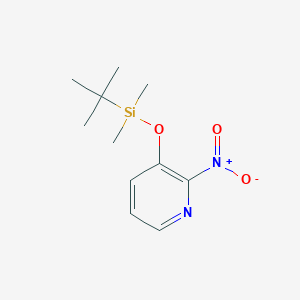
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
